

Application Notes and Protocols for the Analytical Quantification of ent-Avibactam Sodium

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Compound of Interest

Compound Name: *ent-Avibactam sodium*

Cat. No.: *B8799853*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of **ent-Avibactam sodium**, the enantiomer of the β -lactamase inhibitor Avibactam. The protocols described herein are essential for the quality control of Avibactam sodium, ensuring its chiral purity and the safety and efficacy of the final drug product. The methods include both achiral and chiral high-performance liquid chromatography (HPLC) for the determination of Avibactam concentration and the specific quantification of its enantiomeric impurity, ent-Avibactam.

Introduction

Avibactam is a non- β -lactam, β -lactamase inhibitor that restores the in vitro activity of ceftazidime against many ceftazidime-resistant Gram-negative bacteria. As Avibactam contains multiple stereocenters, the control of its chiral purity is a critical aspect of its pharmaceutical development and manufacturing. The presence of its enantiomer, ent-Avibactam, must be carefully monitored and quantified to meet regulatory requirements. This document outlines the analytical methods for this purpose.

Achiral Assay of Avibactam Sodium by Reverse-Phase HPLC

This method is suitable for determining the overall concentration of Avibactam in bulk drug substance and pharmaceutical dosage forms.

Experimental Protocol

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

Parameter	Value
Column	Hypersil ODS (150 x 4.6 mm, 5 µm)
Mobile Phase	Methanol: 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.5 with orthophosphoric acid) (80:20 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	210 nm
Column Temperature	30°C

| Injection Volume | 10 µL |

Preparation of Solutions:

- Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water and adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
- Mobile Phase Preparation: Mix the buffer and methanol in the ratio of 20:80 (v/v) and degas.
- Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Avibactam sodium reference standard in the mobile phase to obtain a known concentration.
- Sample Solution Preparation: Accurately weigh and dissolve the sample containing Avibactam sodium in the mobile phase to obtain a concentration within the calibration range.

Method Validation Summary:

Parameter	Result
Linearity Range	1-5 µg/mL
Correlation Coefficient (r ²)	> 0.999
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.22 µg/mL

| Limit of Quantification (LOQ) | 0.68 µg/mL |

Chiral Analysis of ent-Avibactam Sodium by HPLC

This stability-indicating method is designed for the separation and quantification of ent-Avibactam from Avibactam, ensuring the chiral purity of the active pharmaceutical ingredient.

Experimental Protocol 1: Chiral HPLC with CHIRALPAK AD-H

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

Parameter	Value
Column	CHIRALPAK AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase	n-Hexane: Isopropyl Alcohol: Ethanol: Diethylamine (volume ratio to be optimized for resolution)
Flow Rate	0.8 - 1.2 mL/min (to be optimized)
Detection Wavelength	280 nm
Column Temperature	25 - 40°C (to be optimized)

| Injection Volume | 10 µL |

Preparation of Solutions:

- Mobile Phase Preparation: Prepare the mobile phase by mixing the specified solvents in the optimized ratio. Degas before use.
- Standard Solution Preparation: Prepare a standard solution of Avibactam sodium reference standard spiked with a known amount of **ent-Avibactam sodium** reference standard in the mobile phase.
- Sample Solution Preparation: Dissolve the Avibactam sodium sample in the mobile phase to a suitable concentration.

Experimental Protocol 2: Chiral HPLC with Celluloid IC Column

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

Parameter	Value
Column	Celluloid IC
Mobile Phase	Ethanol: Diethylamine: Trifluoroacetic Acid (100: 0.15: 0.1 v/v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	210 nm
Column Temperature	25 - 40°C (to be optimized)

| Injection Volume | 10 µL |

Preparation of Solutions:

- Mobile Phase Preparation: Carefully mix the ethanol, diethylamine, and trifluoroacetic acid in the specified ratio. Degas the solution before use.
- System Suitability Solution: Prepare a solution containing both Avibactam sodium and **ent-Avibactam sodium** to verify the resolution between the two enantiomers.
- Sample Solution: Dissolve the sample to be tested in the mobile phase.

Data Analysis: The percentage of ent-Avibactam in the sample can be calculated using the following formula:

$$\% \text{ ent-Avibactam} = (\text{Area of ent-Avibactam Peak} / (\text{Area of Avibactam Peak} + \text{Area of ent-Avibactam Peak})) * 100$$

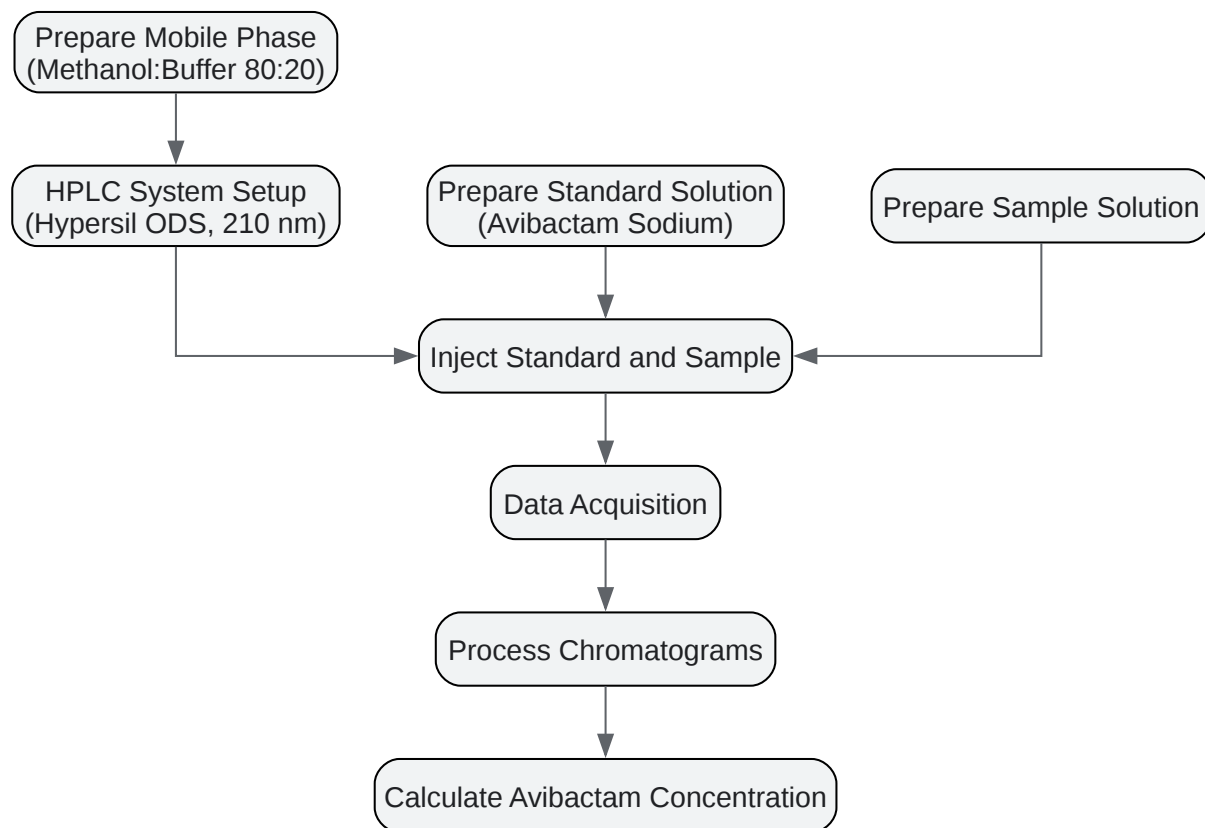
Method Validation for Chiral Analysis

The chiral analytical method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

- Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

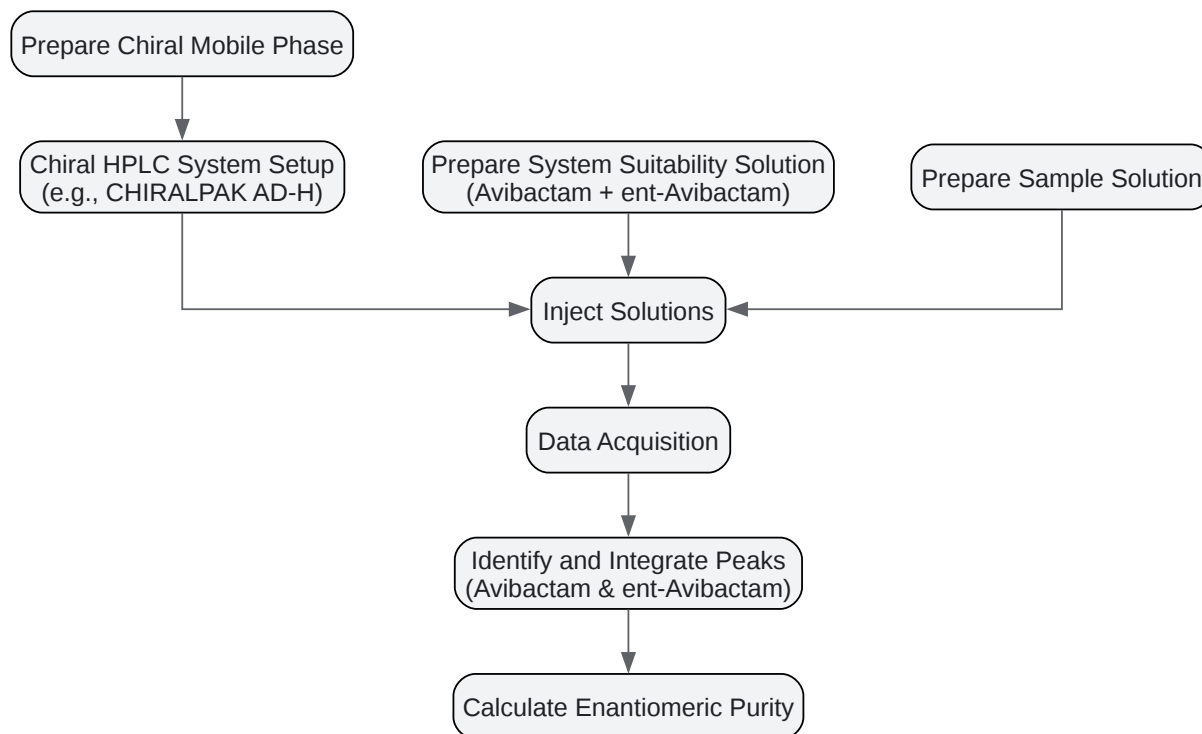
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
- **Accuracy:** The closeness of the test results obtained by the method to the true value.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantification (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizations



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Caption: Workflow for Achiral HPLC Analysis of Avibactam Sodium.



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Caption: Workflow for Chiral Purity Analysis of Avibactam Sodium.

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